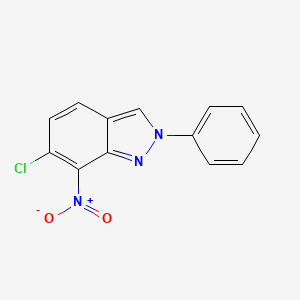
6-Chloro-7-nitro-2-phenyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-7-ニトロ-2-フェニル-2H-インダゾールは、インダゾールファミリーに属する複素環式化合物です。インダゾールは、窒素を含む複素環であり、その多様な生物活性と潜在的な治療用途により、大きな関心を集めています。インダゾール環にクロロ基とニトロ基が存在することで、その化学反応性と生物学的な特性が向上します。
準備方法
合成経路と反応条件
6-クロロ-7-ニトロ-2-フェニル-2H-インダゾールの合成は、さまざまな合成経路によって達成できます。 一般的な方法の1つは、触媒なしでかつ溶媒なしの条件下で、2-アジドベンズアルデヒドとアミンを環化させることです . 別の方法には、2-(メチルアミノ)ベンゾニトリルと有機金属試薬のCu(OAc)2触媒反応によって、N-Hケチミン種を生成し、続いて環化させてインダゾール環を形成することが含まれます .
工業生産方法
6-クロロ-7-ニトロ-2-フェニル-2H-インダゾールの工業生産方法は、通常、最適化された反応条件を使用して、高収率と高純度を確保する大規模合成を伴います。 銅または銀触媒など、遷移金属触媒反応は、その効率性とスケーラビリティのために一般的に使用されます .
化学反応の分析
反応の種類
6-クロロ-7-ニトロ-2-フェニル-2H-インダゾールは、以下を含むさまざまな化学反応を起こします。
酸化: 適切な条件下で、ニトロ基をアミノ基に還元できます。
還元: 求核置換反応によって、クロロ基を他の官能基に置換できます。
置換: フェニル環は、求電子性芳香族置換反応によって、追加の置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、酸性または塩基性条件下で使用されます。
生成される主な生成物
酸化: 6-クロロ-7-アミノ-2-フェニル-2H-インダゾールの生成。
還元: 6-アミノ-7-ニトロ-2-フェニル-2H-インダゾールの生成。
置換: 使用される試薬に応じて、さまざまな置換インダゾール誘導体の生成。
科学研究の応用
6-クロロ-7-ニトロ-2-フェニル-2H-インダゾールは、幅広い科学研究の応用があります。
科学的研究の応用
6-Chloro-7-nitro-2-phenyl-2H-indazole has a wide range of scientific research applications:
作用機序
6-クロロ-7-ニトロ-2-フェニル-2H-インダゾールの作用機序には、特定の分子標的と経路との相互作用が含まれます。ニトロ基とクロロ基は、酵素や受容体への結合能力を高め、さまざまな生物学的効果をもたらします。 その正確な作用機序と分子標的に関する詳細な研究は、現在も進行中です。
類似化合物との比較
6-クロロ-7-ニトロ-2-フェニル-2H-インダゾールは、以下のような他のインダゾール誘導体と比較できます。
2-フェニル-2H-インダゾール: クロロ基とニトロ基が欠如しており、化学反応性と生物活性に違いがあります。
6-クロロ-2-フェニル-2H-インダゾール: ニトロ基が欠如しており、生物学的な特性が異なります。
7-ニトロ-2-フェニル-2H-インダゾール:
6-クロロ-7-ニトロ-2-フェニル-2H-インダゾールにクロロ基とニトロ基の両方が存在することで、ユニークな特性となり、さまざまな用途の可能性を高めます。
特性
CAS番号 |
61076-93-5 |
|---|---|
分子式 |
C13H8ClN3O2 |
分子量 |
273.67 g/mol |
IUPAC名 |
6-chloro-7-nitro-2-phenylindazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-7-6-9-8-16(10-4-2-1-3-5-10)15-12(9)13(11)17(18)19/h1-8H |
InChIキー |
FOEBAZXUOHNLDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C3C=CC(=C(C3=N2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


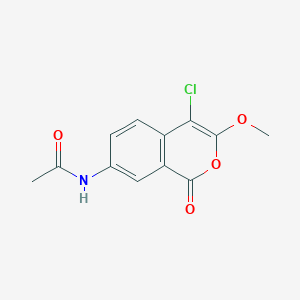

![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)


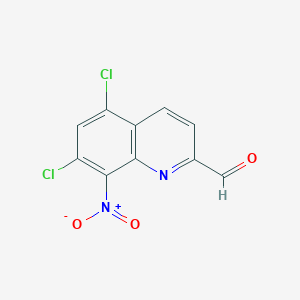
![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)
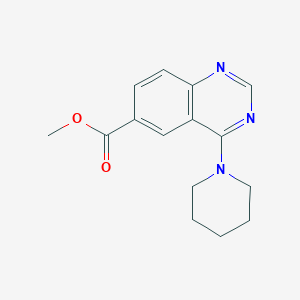
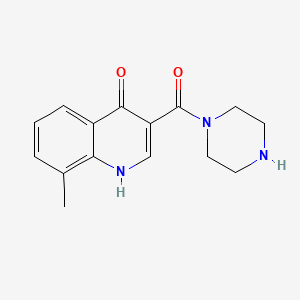
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)
